molecular formula C17H17BrClNO B4850452 5-bromo-2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide

5-bromo-2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide

Cat. No. B4850452
M. Wt: 366.7 g/mol
InChI Key: QHCREOOIESZMLU-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide is a chemical compound that has been extensively studied in scientific research. This compound is commonly used in the field of biochemistry and pharmacology due to its unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide is not fully understood. However, it is believed to interact with specific proteins and enzymes in the body, leading to changes in their function and activity. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide in lab experiments is its specificity. This compound has been shown to selectively inhibit the activity of certain enzymes, making it a useful tool compound for studying the function and activity of these enzymes. However, one limitation of using this compound is its potential toxicity. High concentrations of 5-bromo-2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide can be toxic to cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-bromo-2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide. One potential direction is the development of new drugs based on the structure of this compound. This compound has been shown to have anti-cancer and anti-inflammatory properties, making it a potential drug candidate for these diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

5-bromo-2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide has several scientific research applications. It is commonly used as a tool compound in the field of biochemistry and pharmacology to study the function and activity of various proteins and enzymes. This compound is also used in drug discovery research to identify potential drug candidates for various diseases.

properties

IUPAC Name

5-bromo-2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO/c1-10-4-5-11(2)14(8-10)12(3)20-17(21)15-9-13(18)6-7-16(15)19/h4-9,12H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCREOOIESZMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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